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molecular formula C8H2F3N3 B8748553 4-Amino-2,5,6-trifluoroisophthalonitrile CAS No. 102121-98-2

4-Amino-2,5,6-trifluoroisophthalonitrile

Cat. No. B8748553
M. Wt: 197.12 g/mol
InChI Key: MDJWWLDAOILRHU-UHFFFAOYSA-N
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Patent
US04614742

Procedure details

To a solution of 2.0 g of tetrafluoroisophthalonitrile in 20 ml of acetonitrile, 0.6 ml of 28% aqueous ammonia was dropwise added. After the dropwise addition, the mixture was stirred at room temperature for one hour. An aqueous sodium bicarbonate solution was added to the mixture and the resultant mixture was extracted with chloroform and was washed with an aqueous sodium chloride solution. After drying with sodium sulfate, the chloroform was distilled off to obtain yellow crystal. The resultant crystal was recrystallized from chloroform to obtain 1.2 g (61% yield) of the desired compound No. 1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([F:10])[C:5]([C:11]#[N:12])=[C:4](F)[C:3]=1[F:14].C(=O)(O)[O-].[Na+].C(#[N:22])C>N>[NH2:22][C:4]1[C:3]([F:14])=[C:2]([F:1])[C:7]([C:8]#[N:9])=[C:6]([F:10])[C:5]=1[C:11]#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1C#N)F)C#N)F)F
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0.6 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with chloroform
WASH
Type
WASH
Details
was washed with an aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the chloroform was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain yellow crystal
CUSTOM
Type
CUSTOM
Details
The resultant crystal was recrystallized from chloroform

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=C(C#N)C(=C1F)F)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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